molecular formula C9H8N4O4 B8621800 5,6-Dimethyl-4,7-dinitro-1H-indazole CAS No. 61920-58-9

5,6-Dimethyl-4,7-dinitro-1H-indazole

Cat. No.: B8621800
CAS No.: 61920-58-9
M. Wt: 236.18 g/mol
InChI Key: HDTZZBBDLJGAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-4,7-dinitro-1H-indazole ( 61920-58-9) is a substituted indazole derivative supplied as a high-purity building block for research and development. This compound features a molecular formula of C9H8N4O4 and a molecular weight of 236.18 g/mol . Indazoles are a prominent class of nitrogen-bearing heterocycles known for their versatile applications in medicinal chemistry and organic synthesis . The nitro and methyl functional groups on the indazole core make this compound a valuable intermediate for further chemical exploration and derivatization. Nitroindazole scaffolds are of significant research interest due to their documented biological activity. Specific nitroindazole derivatives have been investigated as potent inhibitors of nitric oxide synthase (NOS) isoforms, a key enzyme family in cardiovascular, neurological, and immune system physiology . Furthermore, indazole motifs are frequently explored for their potential in developing novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties . Researchers utilize this compound as a key synthetic intermediate in constructing complex heterocyclic systems. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Handle this product with care, using appropriate personal protective equipment. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61920-58-9

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

5,6-dimethyl-4,7-dinitro-1H-indazole

InChI

InChI=1S/C9H8N4O4/c1-4-5(2)9(13(16)17)7-6(3-10-11-7)8(4)12(14)15/h3H,1-2H3,(H,10,11)

InChI Key

HDTZZBBDLJGAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-])C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5,6 Dimethyl 4,7 Dinitro 1h Indazole and Its Analogues

Retrosynthetic Dissection of the 5,6-Dimethyl-4,7-dinitro-1H-indazole Core

A plausible retrosynthetic analysis of this compound suggests that the primary disconnection would involve the formation of the pyrazole (B372694) ring. The core indazole structure can be conceptually disassembled to reveal key precursors. One common approach involves the cyclization of a suitably substituted o-toluidine (B26562) derivative. For the target molecule, this would imply a starting material like N-nitroso-2,3-dimethyl-4,6-dinitroaniline. The formation of the N-N bond is a crucial step in many indazole syntheses.

Another retrosynthetic pathway could involve the construction of the benzene (B151609) ring onto a pre-existing pyrazole scaffold. However, the former strategy, involving the annulation of a pyrazole ring onto a substituted benzene derivative, is generally more common. The dinitro and dimethyl functionalities would ideally be present on the starting aromatic precursor to avoid harsh nitration conditions on the sensitive indazole ring system, which could lead to a mixture of isomers and degradation.

A key challenge in the synthesis is the regioselective introduction of the two nitro groups at positions 4 and 7, and the two methyl groups at positions 5 and 6. The synthesis would likely commence from a polysubstituted benzene ring where the relative positions of the substituents are already established.

Advanced Strategies for Indazole Ring System Construction

The construction of the indazole ring is a cornerstone of synthesizing molecules like this compound. Modern synthetic chemistry offers a variety of powerful methods to achieve this, broadly categorized into cycloaddition reactions, transition-metal-catalyzed approaches, and metal-free routes.

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the synthesis of the indazole nucleus. acs.orgorganic-chemistry.org One notable example is the reaction between an aryne and a diazo compound. organic-chemistry.org In this approach, an o-(trimethylsilyl)aryl triflate can serve as an aryne precursor, which then reacts with a suitable diazo compound to form the indazole ring in good to excellent yields under mild conditions. nih.gov For the synthesis of the target molecule, a highly substituted aryne would be required.

Another significant cycloaddition strategy involves the reaction of in situ generated nitrile imines with benzyne. This method provides rapid access to N(1)-C(3) disubstituted indazoles. acs.org While this approach is highly efficient, it would necessitate further functionalization to achieve the specific substitution pattern of this compound.

Reaction TypeReactantsKey FeaturesReference
[3+2] CycloadditionAryne and Diazo CompoundMild reaction conditions, good to excellent yields, direct access to the indazole core. organic-chemistry.orgnih.gov
[3+2] CycloadditionBenzyne and Nitrile ImineRapid reaction, provides N(1)-C(3) disubstituted indazoles. acs.org

Transition-metal catalysis has emerged as a highly effective and versatile strategy for the synthesis of indazoles. nitk.ac.inresearchgate.netbohrium.com These methods often involve C-H activation and annulation sequences, providing a high degree of atom economy and functional group tolerance. nih.gov

Rhodium and copper co-catalyzed systems have been successfully employed for the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes. nih.gov Similarly, cobalt-catalyzed C-H bond functionalization/addition/cyclization cascades of azobenzenes with aldehydes offer a convergent, one-step synthesis of N-aryl-2H-indazoles. nih.gov

Palladium-catalyzed reactions are also prominent in indazole synthesis. For instance, the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov Another approach involves the palladium-catalyzed oxidative alkenylation of indazole derivatives, which allows for functionalization at the C3 and C7 positions. acs.org

Catalyst SystemStarting MaterialsReaction TypeReference
Rh(III)/Cu(II)Benzimidates and NitrosobenzenesC-H activation/annulation nih.gov
Cp*Co(III)Azobenzenes and AldehydesC-H functionalization/cyclization nih.gov
PalladiumAminohydrazonesIntramolecular C-H amination nih.gov
PalladiumIndazoles and OlefinsOxidative alkenylation acs.org

While transition-metal-catalyzed methods are powerful, metal-free and organocatalytic approaches offer advantages in terms of cost, toxicity, and environmental impact. bohrium.com A one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org

Furthermore, direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones using iodine in the presence of potassium iodide and sodium acetate (B1210297) is an effective metal-free method for synthesizing 1H-indazoles. nih.gov Another oxidant that can be used for this transformation is [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov

Regioselective Functionalization of the Indazole Nucleus

The functionalization of a pre-formed indazole ring is a viable strategy to introduce desired substituents. This requires highly regioselective reactions to control the position of the incoming groups.

The methylation of the indazole ring can occur at either the N1 or N2 position, and achieving regioselectivity can be challenging. The outcome of the methylation is often dependent on the nature of the methylating agent and the reaction conditions. For instance, the methylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of 1-methyl and 2-methyl isomers. acs.org

However, high regioselectivity can be achieved with specific reagents. The use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) as a methylating agent has been shown to exclusively yield the 2-methyl-2H-indazole derivative in high yield. acs.org Conversely, under different conditions, it is possible to favor the formation of the 1-methyl isomer. The regioselectivity is influenced by whether the reaction proceeds under thermodynamic or kinetic control. researchgate.net Under basic conditions, a mixture of N1 and N2 alkylated products is often observed, whereas acidic conditions tend to favor N2 alkylation. researchgate.net

Methylating AgentSubstrateMajor ProductKey ConditionsReference
Methyl Iodide6-nitro-1H-indazoleMixture of N1 and N2 isomers- acs.org
Trimethyloxonium tetrafluoroborate6-nitro-1H-indazole2-methyl-6-nitro-2H-indazoleEthyl acetate, room temperature acs.org
Diazomethane with BF3·Et2O6-nitro-1H-indazole1-methyl-6-nitro-1H-indazole- researchgate.net

Directed Nitration and Precursor Modification for Dinitro Substitution

The synthesis of this compound hinges on the precise introduction of two nitro groups onto the 5,6-dimethyl-1H-indazole core. The regioselectivity of this dinitration is governed by the directing effects of the substituents already present on the benzene ring and the pyrazole moiety. The two methyl groups at positions 5 and 6 are electron-donating, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions.

In the case of the 5,6-dimethyl-1H-indazole precursor, the positions ortho to the methyl groups are positions 4 and 7. Therefore, these sites are electronically activated and sterically accessible for nitration. The direct nitration of the dimethyl-indazole precursor is a common strategy. semanticscholar.orgresearchgate.net This typically involves using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to generate the nitronium ion required for the electrophilic aromatic substitution. acs.org

Precursor modification is another key strategy to ensure the desired dinitro substitution pattern. This can involve a multi-step sequence where an indazole derivative is first synthesized with specific functional groups that direct the nitration to the desired positions. For instance, a blocking group could be temporarily placed at a position that might otherwise be nitrated, forcing the nitro groups into the 4 and 7 positions. Following dinitration, the blocking group is removed. Another approach involves the cyclization of a pre-functionalized precursor, such as a substituted o-toluidine, which already contains the necessary nitro groups or their precursors, to form the final dinitro-indazole ring system. google.com The reaction of 4,6-dinitro-1-phenyl-1H-indazole with nucleophiles, which results in the specific replacement of the nitro group at position 4, demonstrates the distinct reactivity of different positions on the dinitro-indazole core, a factor that can be exploited in synthetic design. researchgate.net

Optimization and Scalability of this compound Synthesis

Optimizing the synthesis of this compound is crucial for transitioning from laboratory-scale preparation to large-scale production. This involves a systematic investigation of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. researchgate.net Key areas of optimization include the choice of nitrating agent, reaction temperature, solvent, and reaction time.

For scalability, batch processes must be carefully controlled to manage the exothermic nature of nitration reactions. dtic.mil The development of flow chemistry processes offers a safer and more efficient alternative for large-scale production by allowing for better temperature control, rapid mixing, and reduced reaction volumes at any given time. dtic.mil A significant challenge in scaling up indazole synthesis is the potential for the formation of undesired isomers. rsc.org Therefore, optimization efforts often focus on enhancing the selectivity of the reaction to favor the N1-isomer, which is typically the more thermodynamically stable product. nih.gov Methodologies that provide high selectivity for N1-alkylation in related indazole syntheses have been developed and demonstrated on a 100 g scale, highlighting the potential for such processes to be adapted for large-scale manufacturing. rsc.org

ParameterConventional MethodOptimized/Scalable MethodImpact on Synthesis
Reaction ControlBatch processing, potential for thermal runaway.Flow chemistry, superior heat management. dtic.milImproves safety and consistency for large-scale production.
SolventOften uses hazardous solvents like benzene or cyclohexane. google.comMinimized solvent use or switch to greener alternatives.Reduces environmental impact and simplifies waste disposal.
Reagent StoichiometryMay use large excesses of nitrating agents.Precise control of reagent ratios. researchgate.netMinimizes waste, reduces cost, and simplifies purification.
PurificationOften requires column chromatography. researchgate.netCrystallization or other non-chromatographic methods.Reduces solvent consumption and is more amenable to scale-up.

Green Chemistry Principles and Sustainable Approaches in Dinitro-Indazole Synthesis

The integration of green chemistry principles into the synthesis of dinitro-indazoles is an increasingly important focus, aiming to reduce the environmental footprint of chemical manufacturing. boehringer-ingelheim.comrsc.org These principles advocate for the design of chemical processes that minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. boehringer-ingelheim.com For complex syntheses like that of this compound, this involves exploring alternative reaction media, energy sources, and catalytic systems. nih.gov Sustainable approaches include the use of aqueous reaction media, solvent-free conditions, and energy-efficient activation methods like microwave irradiation and photochemical activation. nih.govacs.orgniscpr.res.innih.govjapsonline.com

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to more benign alternatives like water or eliminating solvents altogether represents a significant step towards sustainability. Reactions in an aqueous medium can be advantageous, particularly for processes involving acidic reagents. For example, the reaction of indazoles with formaldehyde (B43269) has been studied extensively in aqueous hydrochloric acid solutions. nih.govacs.org While the synthesis of a dinitro compound presents challenges in aqueous media due to the low solubility of many organic precursors, the development of water-tolerant catalytic systems is an active area of research.

Solvent-free reactions, where the reactants are mixed directly, often with a solid support or catalyst, can dramatically reduce waste. dtic.mil This approach has been successfully scaled up for the dinitration of anisole (B1667542) to produce DNAN, demonstrating its feasibility for industrial application. dtic.mil Such solvent-free methods, often facilitated by techniques like ball milling or heating neat reactants, can lead to higher efficiency and simpler product isolation.

ApproachAdvantagesChallenges for Dinitro-Indazole SynthesisRelevant Findings
Aqueous MediumNon-toxic, non-flammable, low cost.Low solubility of non-polar substrates; potential for hydrolysis of intermediates. acs.orgIndazoles can react in aqueous HCl, suggesting feasibility for certain steps. nih.govacs.org
Solvent-FreeEliminates solvent waste, can increase reaction rates, simplifies work-up. dtic.milRequires thermally stable reactants; potential for localized overheating in viscous mixtures.Solvent-free dinitration processes have been successfully developed and scaled for other aromatics. dtic.mil

Microwave and Photochemical Activation in Heterocycle Synthesis

Alternative energy sources provide powerful tools for promoting chemical reactions under green chemistry principles. Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. niscpr.res.innih.gov The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. researchgate.netmdpi.com This method has been widely applied to the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for the efficient construction of the indazole core. niscpr.res.inmdpi.com

Photochemical activation uses light energy to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. nih.gov This approach allows for reactions to be conducted at room temperature, reducing energy consumption and preserving thermally sensitive functional groups. Photochemical methods have been developed for the synthesis of indazolones from o-nitrobenzyl alcohols in aqueous solvents and for the permutation of indazoles into benzimidazoles, showcasing the utility of light-mediated strategies in modifying the indazole scaffold under mild conditions. nih.govucdavis.edu

Activation MethodPrincipleAdvantages in Heterocycle SynthesisExample Application
Microwave IrradiationDirect energy transfer to polar molecules, causing rapid, uniform heating.Drastically reduced reaction times, improved yields, enhanced reaction selectivity. nih.govresearchgate.netmdpi.comEfficient synthesis of substituted imidazole (B134444) and indole (B1671886) derivatives. niscpr.res.inmdpi.com
Photochemical ActivationUses photons to promote molecules to an excited state, enabling unique reaction pathways.Mild reaction conditions (e.g., room temperature), high specificity, access to novel transformations. nih.govucdavis.eduSynthesis of indazolones and rearrangement of the indazole core under UV irradiation. nih.govucdavis.edu

Elucidating Chemical Reactivity and Transformation Pathways of 5,6 Dimethyl 4,7 Dinitro 1h Indazole

Electrophilic and Nucleophilic Reactivity of the Dinitro-Indazole System

The indazole ring is an aromatic heterocyclic system susceptible to electrophilic substitution. However, the presence of two strongly deactivating nitro groups at the 4- and 7-positions of 5,6-dimethyl-4,7-dinitro-1H-indazole significantly reduces the electron density of the aromatic system, making electrophilic attack challenging. Conversely, these electron-withdrawing groups render the indazole ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).

In dinitro-indazole systems, nucleophilic attack is a well-documented phenomenon. For instance, in reactions of N-unsubstituted indazoles with reagents like 1-fluoro-2,4-dinitrobenzene, the indazole acts as a nucleophile, leading to the formation of N-substituted nitroaryl derivatives researchgate.net. In the case of this compound, the molecule itself is more likely to be the substrate for nucleophilic attack rather than the nucleophile. The positions activated towards nucleophilic attack would be the carbon atoms bearing the nitro groups. The presence of two nitro groups enhances the electrophilicity of the benzene (B151609) ring portion of the indazole.

The reactivity of nitro-substituted indazoles is also observed in their reactions with aldehydes. For example, various 4-, 5-, and 6-nitro-1H-indazoles react with formaldehyde (B43269) in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives acs.orgnih.govnih.gov. This reaction underscores the nucleophilic character of the N1 position of the indazole ring, even in the presence of a deactivating nitro group. However, the dinitro substitution in the target molecule would likely further modulate this reactivity.

Table 1: Comparison of Reactivity in Nitro-Indazole Derivatives

CompoundReagentProduct(s)Reference(s)
4-Nitro-1H-indazoleFormaldehyde/HCl(4-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
5-Nitro-1H-indazoleFormaldehyde/HCl(5-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
6-Nitro-1H-indazoleFormaldehyde/HCl(6-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
7-Nitro-1H-indazoleFormaldehyde/HClNo reaction at N1, formation of 2-substituted derivative acs.orgnih.gov
N-unsubstituted indazoles1-Fluoro-2,4-dinitrobenzeneN-substituted nitroaryl derivatives researchgate.net

Redox Chemistry of Nitro Groups in the Indazole Framework

The two nitro groups on the this compound backbone are the primary sites for redox activity. Their reduction can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives, which are versatile intermediates for further chemical transformations.

The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge in organic synthesis. The outcome of such reductions is often influenced by the reagent used and the steric and electronic environment of the nitro groups stackexchange.com. In dinitro- and trinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced stackexchange.com. For this compound, the nitro groups are at positions 4 and 7. The steric hindrance around these positions would be a key factor in determining the selectivity of the reduction.

Common reagents for the selective reduction of nitro groups include sodium sulfide (B99878) and its derivatives (Zinin reduction) stackexchange.com. For instance, in dinitro- and trinitrophenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced stackexchange.com. While there are no direct hydroxyl or alkoxy groups in the target molecule, the principle of preferential reduction based on the electronic environment can be applied. The relative positions of the methyl and nitro groups will influence the electron distribution and, consequently, the reactivity of the nitro groups towards reducing agents. The reduction of nitroaromatic compounds can also be achieved using sodium borohydride (B1222165) in the presence of a catalyst jsynthchem.com.

In related heterocyclic systems, such as 1H-indazol-7-amines, oxidation with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of 1H-indazole-4,7-diones thieme-connect.de. This suggests that if one of the nitro groups in this compound were reduced to an amino group, subsequent oxidation could be a potential transformation pathway. The thermal stability of related dinitrobenzotriazoles has been studied, indicating that such compounds can undergo complex decomposition pathways at elevated temperatures mdpi.com.

Tautomerism and Isomerization Dynamics of 1H-Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer researchgate.net. This stability difference is generally on the order of a few kcal/mol researchgate.net. The position of the tautomeric equilibrium can be influenced by the nature and position of substituents, as well as the solvent.

In the case of this compound, the predominant form is expected to be the 1H-tautomer. Theoretical calculations on various nitro-1H-indazoles have consistently shown the greater stability of the 1H-form nih.govresearchgate.net. The presence of substituents, including nitro and methyl groups, can influence the energy difference between the tautomers, but the general preference for the 1H-form is maintained.

Isomerization between the 1H- and 2H-tautomers can occur, particularly under thermal or photochemical conditions, or in the presence of acid or base catalysts. The interconversion between tautomers is an important consideration in reactions involving the nitrogen atoms of the pyrazole (B372694) ring, as the minor tautomer can sometimes be the more reactive species.

Table 2: Tautomeric Stability of Indazole Derivatives

CompoundTautomer(s)Relative StabilityReference(s)
Indazole1H, 2H1H is more stable by ~3.6 kcal/mol researchgate.net
Nitro-1H-indazoles1H, 2H1H is generally more stable nih.gov
5,6-Dinitrobenzotriazole1H, 2H1H tautomer in solid state, 2H tautomer more favorable in gas phase mdpi.com

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and for designing synthetic routes to its derivatives. Mechanistic studies on related nitro-indazole systems provide valuable insights.

The reaction of N-unsubstituted indazoles with formaldehyde has been studied in detail, providing a model for understanding the reactivity of the indazole nucleus acs.orgnih.govnih.govresearchgate.net. In acidic conditions, the reaction is proposed to proceed through the protonated form of formaldehyde reacting with the neutral indazole. In neutral conditions, zwitterionic intermediates are suggested to be involved acs.orgresearchgate.net.

For electrophilic substitution reactions, the formation of a sigma complex (Wheland intermediate) is a key step. However, due to the strong deactivating effect of the two nitro groups, the energy barrier for the formation of such an intermediate would be high.

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex is the characteristic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro groups in this compound.

In the context of the reaction between N-unsubstituted indazoles and 1-fluoro-2,4-dinitrobenzene, an unusual formation of a benzotriazole (B28993) N-oxide was observed alongside the expected N-substituted products. The proposed mechanism for this transformation involves the minor 2H-tautomer of the indazole and proceeds through several complex intermediates researchgate.net. This highlights the potential for unexpected reaction pathways in highly functionalized indazole systems.

Derivatization and Further Functionalization of this compound

Specific examples of the derivatization and further functionalization of this compound are scarce in the surveyed literature. However, based on the known reactivity of indazoles and nitroaromatic compounds, several potential derivatization strategies can be hypothesized.

One key functionalization pathway involves the reduction of the nitro groups. A synthetic route has been proposed for the creation of 5,6-dimethyl-1H-indazole-4,7-diamine through the reduction of the corresponding dinitro compound. vulcanchem.com This transformation of the nitro groups into reactive amine functionalities opens up a wide range of subsequent derivatization possibilities, such as acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse functional groups.

Furthermore, the indazole ring itself offers sites for functionalization. The nitrogen atoms of the pyrazole ring can typically undergo N-alkylation and N-arylation reactions. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are also a common method for the arylation of indazoles, although specific applications to this dimethyl-dinitro-indazole are not documented. nih.gov

While these general reactions are well-established for the indazole scaffold, the electronic effects of the two nitro groups in this compound would likely render the ring system electron-deficient, influencing the conditions required for these transformations. Without dedicated research on this specific compound, any discussion of its derivatization remains within the realm of chemical theory rather than documented findings.

In Depth Computational and Theoretical Investigations of 5,6 Dimethyl 4,7 Dinitro 1h Indazole

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in dissecting the electronic characteristics of 5,6-Dimethyl-4,7-dinitro-1H-indazole. These computational approaches provide a detailed picture of the molecule's electron distribution, orbital energies, and geometric parameters.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable geometric configuration. nih.govacs.orgresearchgate.net

Theoretical calculations on various indazole derivatives have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netnih.govnih.gov The presence of strong electron-withdrawing nitro groups and electron-donating methyl groups on the benzene (B151609) ring of the indazole core significantly influences the electronic distribution and, consequently, the molecule's stability. The precise bond lengths and angles determined from DFT calculations provide a quantitative basis for understanding its structural characteristics.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C4-N(nitro) ~1.45 Å
C7-N(nitro) ~1.45 Å
C5-C(methyl) ~1.51 Å
C6-C(methyl) ~1.51 Å
N1-N2 ~1.36 Å
Bond Angle C5-C4-N(nitro) ~121°
C6-C7-N(nitro) ~121°
Dihedral Angle C3-C4-N-O ~178° (near planar)

Note: These values are illustrative and based on typical results for similar nitro-aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the two nitro groups act as powerful electron-withdrawing groups, which is expected to significantly lower the energy levels of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. nih.gov The molecule is predicted to be a good electron acceptor due to the low-lying LUMO, which is likely localized over the nitro-substituted benzene ring portion of the indazole system. This suggests it could be reactive towards nucleophiles.

Table 2: Predicted FMO Energies and Properties for this compound

Property Predicted Value Implication
HOMO Energy ~ -7.5 eV Indicates high ionization potential
LUMO Energy ~ -4.0 eV Indicates high electron affinity
HOMO-LUMO Gap (ΔE) ~ 3.5 eV Suggests moderate to high reactivity
Chemical Hardness (η) ~ 1.75 eV Measure of resistance to charge transfer

Note: These values are representative and derived from DFT calculations on analogous structures.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com While quantum chemical methods provide insight into static electronic structures, MD simulations reveal how this compound behaves in a realistic environment, such as in a solvent, and how it interacts with other molecules. livecomsjournal.orgnih.gov

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and using a force field (such as AMBER, OPLS, or GROMOS) to describe the interatomic forces. mdpi.com The simulation would then solve Newton's equations of motion for every atom, generating a trajectory that describes the position and velocity of each atom over time.

Analysis of this trajectory can provide information on:

Conformational Flexibility : The rotation of the methyl and nitro groups around their single bonds can be monitored to understand the molecule's flexibility and the most populated conformational states.

Solvent Interactions : The formation and lifetime of hydrogen bonds between the nitro groups or the indazole N-H group and solvent molecules can be quantified.

Solvation Shell Structure : The distribution of solvent molecules around the solute can be analyzed to understand how the molecule is solvated, which is crucial for predicting its solubility and transport properties.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can serve to confirm the structure of a synthesized compound or provide deeper insight into its electronic and vibrational characteristics. nih.govresearchgate.net

For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgsemanticscholar.org These calculations can help in assigning the signals in experimental ¹H and ¹³C NMR spectra. The predicted shifts would be influenced by the electronic environment of each nucleus; for instance, the protons and carbons near the electron-withdrawing nitro groups would be deshielded and resonate at a lower field (higher ppm).

Similarly, time-dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions. The predicted spectrum for this molecule would likely show strong absorptions corresponding to π→π* transitions within the aromatic system, modified by the nitro and methyl substituents. Infrared (IR) spectra can also be simulated by calculating the vibrational frequencies, which correspond to the stretching and bending modes of the various functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H1 (N-H) ~13.5 - 14.5 -
H3 ~8.0 - 8.5 -
C3 - ~130 - 135
C3a - ~120 - 125
C4 - ~145 - 150
C5 - ~130 - 135
C6 - ~132 - 137
C7 - ~143 - 148
C7a - ~140 - 145
CH₃ at C5 ~2.5 - 2.8 ~18 - 22

Note: Shifts are relative to TMS and are illustrative predictions based on computational models.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. DFT calculations can be used to map the potential energy surface of a reaction involving this compound. nih.gov

For instance, one could model a nucleophilic aromatic substitution reaction, where the electron-deficient aromatic ring of the indazole is attacked by a nucleophile. Computational modeling could predict which position (e.g., C4 or C7) is more susceptible to attack and determine the structure of the transition state. The electron-withdrawing nitro groups are expected to activate the ring towards such reactions, and computational studies can quantify this effect. semanticscholar.org

Solvation Effects and Intermolecular Interactions (Theoretical Aspects)

The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in conjunction with DFT calculations to estimate the stability of a molecule in solution.

Explicit Solvation Models : Used in MD simulations, this method involves surrounding the solute molecule with a large number of individual solvent molecules. This provides a more detailed and dynamic picture of solute-solvent interactions, including specific hydrogen bonds and the structure of the solvation shell.

For this compound, theoretical studies would focus on the strong potential for intermolecular interactions. The N-H group of the pyrazole (B372694) ring is a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro groups are hydrogen bond acceptors. In the solid state, these interactions, along with C-H···O interactions, would play a crucial role in determining the crystal packing. nih.gov Theoretical models can be used to calculate the strength and geometry of these interactions, providing insight into the material's properties.

Advanced Chemical Utility and Applications of 5,6 Dimethyl 4,7 Dinitro 1h Indazole in Chemical Sciences Non Biological and Non Safety Focused

Role as a Key Building Block in Complex Organic Synthesis

The indazole skeleton is a valuable motif in organic chemistry, and the presence of dinitro and dimethyl functionalities on the 5,6-Dimethyl-4,7-dinitro-1H-indazole core makes it a highly activated and versatile building block for constructing more complex molecular architectures.

Precursor for Polysubstituted Heterocyclic Compounds

The electron-deficient nature of the benzene (B151609) ring, induced by the two nitro groups at the C4 and C7 positions, renders this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of one or both nitro groups to introduce a variety of functional groups, thereby serving as a precursor to a wide array of polysubstituted heterocyclic compounds.

Research on analogous compounds, such as 4,6-dinitro-1-phenyl-1H-indazole, has demonstrated that the nitro group at the C4 position is particularly susceptible to regiospecific replacement by various nucleophiles. This selectivity is governed by the electronic influence of the fused pyrazole (B372694) ring. By analogy, one of the nitro groups in this compound would likely be more reactive, enabling sequential functionalization.

Furthermore, the nitro groups can be readily reduced to amino groups. These resulting amino-dimethyl-indazoles are themselves versatile intermediates, capable of undergoing diazotization followed by Sandmeyer or similar reactions to introduce halides, cyano, or hydroxyl groups. They can also serve as key precursors for the synthesis of fused polycyclic systems, such as triazoles, imidazoles, or pyrazines, by condensation with appropriate reagents.

Table 1: Potential Transformations of this compound for Heterocycle Synthesis This table is based on known reactions of analogous dinitro-aromatic compounds.

Reagent/ConditionFunctional Group TransformationResulting Compound Class
R-NH2, BaseNucleophilic Aromatic Substitution (SNAr)4-Amino-5,6-dimethyl-7-nitro-1H-indazoles
NaOMe, MeOHNucleophilic Aromatic Substitution (SNAr)4-Methoxy-5,6-dimethyl-7-nitro-1H-indazoles
H2, Pd/C or SnCl2, HClReduction of Nitro Groups4,7-Diamino-5,6-dimethyl-1H-indazoles
1. NaNO2, HCl2. CuCNDiazotization and Sandmeyer Reaction4-Cyano-5,6-dimethyl-7-amino-1H-indazoles

Scaffold for Multi-Component Reactions

While direct studies on the use of this compound in multi-component reactions (MCRs) are not documented, its structural features suggest potential applicability. The N-H proton of the indazole ring can be deprotonated to form an indazolide anion, a potent nucleophile. This reactivity, combined with the functional handles provided by the nitro groups (or their reduced amino forms), could allow the molecule to participate as a key scaffold in MCRs.

For instance, a reduced derivative, 4-amino-5,6-dimethyl-1H-indazole, could potentially participate in Ugi or Passerini-type reactions. The primary amino group, the N-H of the pyrazole ring, and a potential third point of reactivity (following further transformation) could converge with other reactants to rapidly build molecular complexity from simple starting materials. The rigid bicyclic core of the indazole would provide a well-defined three-dimensional structure to the resulting products.

Integration in Advanced Materials Chemistry

The electronic properties and structural features of this compound suggest its potential as a building block for advanced functional materials.

Use in Functional Polymers and Organic Electronics

The highly electron-deficient aromatic system of this compound makes it an interesting candidate for incorporation into polymers for organic electronics. Heterocyclic aromatic compounds are foundational to the field of organic semiconductors. The introduction of a strongly electron-accepting unit like a dinitro-indazole into a polymer backbone could create materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which are desirable for n-type (electron-transporting) semiconductors.

By first converting the nitro groups to more synthetically tractable functionalities (e.g., amino or halo groups), the indazole core could be polymerized with suitable comonomers. For example, a diaminodimethylindazole derivative could undergo polycondensation with dianhydrides to form novel polyimides. These materials could exhibit high thermal stability and potentially useful electronic properties for applications in organic field-effect transistors (OFETs) or as electron-acceptor components in organic solar cells.

Components in High-Energy Density Materials

The chemical structure of this compound is inherently linked to the field of high-energy density materials (HEDMs). Key characteristics for energetic compounds include a high nitrogen content, a positive oxygen balance (or proximity to it), and a high heat of formation. Dinitro-substituted heterocyclic compounds are a well-established class of energetic materials.

The presence of two nitro groups provides a significant source of oxygen and contributes to the energetic character of the molecule. The indazole ring system, being nitrogen-rich, further enhances its energetic potential. While performance metrics are beyond the scope of this discussion, the fundamental chemical structure—a compact, rigid scaffold with a high density of energetic functional groups (C-NO2, N-N, C=N)—is a classic motif in the design of HEDMs. The methyl groups would also influence properties such as density and thermal stability.

Ligand Chemistry and Coordination Compound Synthesis

The indazole ring system contains two nitrogen atoms in the five-membered ring, both of which are potential sites for coordination to metal ions. The N2 nitrogen, being of the "pyridinic" type, is typically the primary coordination site for N-unsubstituted indazoles.

The coordination behavior of this compound as a ligand would be significantly modulated by its substituents. The two strongly electron-withdrawing nitro groups would decrease the electron density on the heterocyclic ring system, thereby reducing the basicity (and thus the donor strength) of the N2 nitrogen atom. Consequently, it would be expected to be a weaker ligand compared to unsubstituted 1H-indazole.

Despite this reduced donor strength, it could still form stable coordination compounds with various transition metals. The resulting metal complexes would possess unique electronic properties. The dinitro-indazole ligand could act as a π-acceptor, stabilizing metal centers in low oxidation states. Furthermore, the nitro groups themselves contain oxygen atoms that could potentially act as secondary, weaker coordination sites, leading to the formation of chelate or bridging structures, as summarized in the table below.

Table 2: Potential Coordination Modes of this compound

Coordination Site(s)Metal Center (M)Potential Structure Type
N2 NitrogenTransition Metals (e.g., Cu, Co, Ni)Monodentate Coordination
N2 Nitrogen and Oxygen of NO2Lanthanides, ActinidesChelating Bidentate
N1 and N2 NitrogensTwo Metal CentersBridging Ligand

The synthesis of such coordination compounds would open avenues to new materials with interesting magnetic, optical, or catalytic properties, driven by the interplay between the metal ion and the electronically-modified indazole ligand.

Metal Complexation Behavior of Indazole Ligands

Indazole and its derivatives are a significant class of N-heterocyclic compounds that have garnered attention in coordination chemistry. nih.gov The indazole scaffold features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, which contains two nitrogen atoms. wikipedia.orgjmchemsci.com This structure provides multiple potential coordination sites, making indazoles versatile ligands for a wide range of metal ions. nih.gov

The coordination chemistry of indazoles is primarily dictated by the two nitrogen atoms of the pyrazole moiety. As a class, indazoles are considered amphoteric, capable of being protonated or deprotonated. wikipedia.org In metal complexes, they typically act as neutral ligands or as anionic indazolate ligands after deprotonation. The specific tautomeric form, either 1H-indazole or 2H-indazole, can influence which nitrogen atom acts as the donor. jmchemsci.com Generally, the 1H-tautomer is thermodynamically more stable. nih.govjmchemsci.com

The coordination can lead to a variety of geometries depending on the metal ion, the counter-anion, and the steric and electronic properties of substituents on the indazole ring. researchgate.net For instance, studies on 4,5,6,7-tetrahydro-1H-indazole have shown that it can form complexes with different geometries, such as distorted octahedral for Cu(II) and Co(II) and linear for Ag(I). researchgate.net In these complexes, the indazole ligand coordinates to the metal center through one of its nitrogen atoms. researchgate.net

The versatility of the indazole core allows for the formation of both mononuclear complexes, where a single metal center is coordinated by one or more indazole ligands, and polynuclear or bridged complexes. Bridging can occur where the indazole ligand simultaneously coordinates to two different metal centers, a behavior often observed in reaction intermediates.

Below is a table summarizing the coordination behavior of a representative indazole ligand with various metal ions, illustrating the diversity of resulting complexes.

Metal IonLigandFormula of ComplexObserved Geometry
Cu(II)4,5,6,7-tetrahydro-1H-indazoletrans-[CuCl₂(H-Ind)₄]Distorted Octahedral
Co(II)4,5,6,7-tetrahydro-1H-indazoletrans-[CoCl₂(H-Ind)₄]Distorted Octahedral
Ag(I)4,5,6,7-tetrahydro-1H-indazole[Ag(H-Ind)₂]NO₃Linear
Cu(II)4,5,6,7-tetrahydro-1H-indazoletrans-[Cu(CH₃COO)₂(H-Ind)₂]Distorted Octahedral

This table is based on findings from the study of 4,5,6,7-tetrahydro-1H-indazole and serves as an illustrative example of indazole complexation. researchgate.net

Influence of Nitro Groups on Coordination Modes

The introduction of nitro groups onto the indazole scaffold, as in this compound, is expected to profoundly modify its properties as a ligand. Nitro groups are powerful electron-withdrawing groups, a characteristic that alters the electron density distribution across the entire molecule through both inductive and resonance effects. mdpi.comnih.gov

This electronic perturbation has several key consequences for metal complexation:

Reduced Basicity: The strong electron-withdrawing nature of the two nitro groups significantly decreases the electron density on the pyrazole nitrogen atoms. This reduction in electron density lowers the basicity of the nitrogen lone pairs, making them weaker donors towards a metal cation compared to an unsubstituted or alkyl-substituted indazole.

Modified Acidity: The N-H proton in the pyrazole ring becomes more acidic, facilitating deprotonation to form the indazolate anion. This suggests that this compound might preferentially coordinate as an anion rather than a neutral ligand.

Potential for Nitro Group Coordination: Beyond altering the properties of the primary nitrogen donor sites, the oxygen atoms of the nitro groups themselves can act as potential coordination sites. While coordination through the pyrazole nitrogen is common, the nitro group can participate in bonding, especially with hard metal ions or when steric factors are favorable. mdpi.comcerist.dz This can lead to the formation of chelate rings or bridged polymeric structures. mdpi.com However, in many nitro-containing ligands, the nitro groups are often found to participate in intermolecular hydrogen bonding to stabilize the crystal packing rather than directly coordinating to the metal center. mdpi.com

The study of nitrobenzoic acid complexes reveals that nitro groups can be directly involved in coordination bonding, which is crucial for obtaining polymeric structures. mdpi.com Conversely, in other cases, only the carboxylate group participates in coordination, while the nitro groups stabilize the crystal lattice. mdpi.com This dual potential for interaction makes the coordination chemistry of nitro-substituted ligands like this compound particularly complex and dependent on factors such as the choice of metal and reaction conditions.

FeatureUnsubstituted IndazoleNitro-Substituted Indazole
Electronic Effect Neutral / weakly donating (from alkyl groups)Strongly electron-withdrawing
N-atom Basicity HigherSignificantly Lower
N-H Acidity LowerHigher
Primary Coordination Site Pyrazole NitrogenPyrazole Nitrogen (as neutral or anion)
Secondary Coordination Potential NoneOxygen atoms of the nitro groups

Advanced Analytical Methodologies for Monitoring Reactions and Transformations of this compound

A suite of advanced analytical techniques is essential for the characterization, quantification, and monitoring of reactions involving this compound. These methods allow for the elucidation of reaction mechanisms, identification of intermediates, and confirmation of final product structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of indazole derivatives. jmchemsci.com

¹H NMR: Provides information on the number and environment of protons, which is crucial for confirming the substitution pattern on the aromatic ring and the position of the N-H proton. acs.orgresearchgate.net

¹³C NMR: Used to identify the carbon skeleton of the molecule. The chemical shifts of carbons attached to the nitro groups and within the heterocyclic ring are particularly informative. jmchemsci.com

¹⁵N NMR: Offers direct insight into the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro groups, which is valuable for studying tautomerism and coordination behavior. jmchemsci.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and selective method for identifying and quantifying the compound in complex mixtures. cdc.govnih.gov GC-MS is particularly suitable for volatile and semi-volatile nitroaromatic compounds. cdc.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often equipped with an ultraviolet (UV) detector, is a standard method for separating and quantifying nitroaromatic compounds from reaction mixtures. cdc.govnih.gov Reversed-phase HPLC is commonly employed for the analysis of such polar compounds. cdc.gov

Gas Chromatography (GC): GC can be used for the analysis of thermally stable indazole derivatives. Various detectors, including Electron Capture Detection (ECD), which is highly sensitive to nitro compounds, can be utilized. cdc.gov

Spectrophotometry:

UV-Visible Spectroscopy: The extensive conjugation and the presence of nitro groups in this compound result in characteristic UV-Vis absorption bands. cdc.gov This technique is useful for quantitative analysis and for monitoring the progress of reactions where the chromophore changes, such as in complexation or reduction of the nitro groups. ufba.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic stretching frequencies of the N-H bond, the aromatic C-H bonds, and, most importantly, the symmetric and asymmetric stretches of the N-O bonds in the nitro groups provide clear evidence for the compound's structure.

The table below summarizes the primary analytical methods applicable to the study of this compound.

Analytical TechniquePrincipleApplication in Studying this compound
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Measures the magnetic properties of atomic nuclei.Structural elucidation, determination of tautomeric form, studying reaction mechanisms. acs.orgresearchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight determination, structural confirmation via fragmentation, quantification (especially with GC/HPLC). cdc.gov
HPLC-UV Separates compounds based on polarity, with UV detection.Purity assessment, quantification in reaction mixtures, monitoring reaction kinetics. nih.govufba.br
GC-MS/ECD Separates volatile compounds, with mass or electron capture detection.Analysis of thermally stable derivatives, detection of trace amounts. cdc.gov
UV-Visible Spectrophotometry Measures absorption of UV-Visible light by chromophores.Quantitative analysis, monitoring reactions involving changes in conjugation or functional groups. ufba.br
Infrared (IR) Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Identification of functional groups (N-H, C-H, NO₂).

Future Directions and Emerging Research Avenues for 5,6 Dimethyl 4,7 Dinitro 1h Indazole

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The electronic dichotomy of the 5,6-Dimethyl-4,7-dinitro-1H-indazole core, engineered by the opposing methyl and nitro substituents, is fertile ground for investigating unconventional reactivity. The strong electron-withdrawing nature of the nitro groups at positions 4 and 7 significantly acidifies the N-H proton of the pyrazole (B372694) ring and activates the benzene (B151609) moiety towards nucleophilic attack.

Research on related dinitro-indazoles, such as 4,6-dinitro-1-phenyl-1H-indazole, has demonstrated selective nucleophilic aromatic substitution (SNAr), where the nitro group at position 4 is preferentially replaced by various nucleophiles. researchgate.net For this compound, a similar regioselectivity can be anticipated, but the electronic push from the methyl groups at positions 5 and 6 may modulate this reactivity, potentially enabling substitution at the 7-position or influencing the reaction kinetics. A systematic study involving a range of nucleophiles (e.g., alkoxides, amines, thiols) would be crucial to map these reactivity patterns.

Furthermore, the selective reduction of one or both nitro groups could serve as a gateway to a diverse array of new derivatives. Controlled reduction could yield amino-nitro and diamino-dimethyl-indazoles, which are versatile building blocks for synthesizing fused heterocyclic systems, azo dyes, or ligands for coordination chemistry. The exploration of chemoselective reducing agents would be paramount to achieving these unprecedented transformations.

PositionSubstituentPredicted Reactivity / TransformationRationale
4-NO₂Nucleophilic Aromatic Substitution (SNAr)Strong activation by two nitro groups; established precedent in related dinitroindazoles. researchgate.net
7-NO₂Nucleophilic Aromatic Substitution (SNAr), Selective ReductionActivated position, though potentially less reactive than C4. Reduction to an amino group is a key transformation.
4 and 7-NO₂Complete ReductionFormation of 4,7-diamino-5,6-dimethyl-1H-indazole, a precursor for polymerization or complex heterocycle synthesis.
N1-HAlkylation, Arylation, AcylationAcidic proton allows for facile derivatization of the pyrazole ring.

Design of Novel Catalytic Systems Utilizing the Indazole Core

Indazole derivatives are well-regarded for their ability to act as ligands in transition-metal catalysis, owing to the coordinating capability of the pyrazole nitrogen atoms. researchgate.net The this compound scaffold could be employed to design novel catalytic systems with unique electronic properties.

The two nitro groups confer a strong electron-deficient character to the indazole ring system. When used as a ligand, this electronic feature would withdraw electron density from the coordinated metal center. This modulation can significantly impact the metal's catalytic activity, potentially enhancing its performance in oxidative reactions or enabling catalytic cycles that are inaccessible with more electron-rich ligands.

Future research could focus on synthesizing a library of organometallic complexes featuring this indazole derivative with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper). These novel complexes could then be screened for activity in a range of catalytic reactions, such as cross-coupling, C-H activation, and asymmetric hydrogenation. The methyl groups, while providing steric bulk, also enhance solubility in organic solvents, which is a practical advantage for homogeneous catalysis.

Potential Catalytic ApplicationRole of the Indazole LigandAnticipated Advantage
Cross-Coupling Reactions (e.g., Suzuki, Heck)Stabilize Palladium or Nickel catalysts.Electron-deficient nature may promote reductive elimination, potentially increasing turnover rates.
C-H FunctionalizationModulate the electronics of Rhodium or Iridium centers.Enhanced electrophilicity of the metal center could facilitate challenging C-H bond cleavage steps. researchgate.net
Asymmetric CatalysisServe as a chiral ligand backbone (if resolved or further modified).The rigid bicyclic core is a good platform for inducing chirality, while electronic tuning can optimize enantioselectivity.
Oxidation CatalysisSupport high-valent metal species (e.g., Ru, Mn).The electron-withdrawing nature stabilizes the metal against reduction, potentially increasing catalyst longevity.

Application in Automated Synthesis and Flow Chemistry Methodologies

The synthesis of highly functionalized nitroaromatic compounds, including this compound, often involves nitration reactions that are highly exothermic and utilize hazardous reagents like fuming nitric and sulfuric acids. These characteristics pose significant safety and scalability challenges for traditional batch processing. Flow chemistry offers a compelling solution to these problems. ewadirect.com

By performing the nitration of a dimethyl-indazole precursor in a microreactor, the high surface-area-to-volume ratio allows for superior heat dissipation, mitigating the risk of thermal runaways. ewadirect.com This precise temperature control often leads to higher yields and purities by minimizing side reactions. nih.gov Furthermore, continuous flow systems enhance safety by minimizing the volume of hazardous materials present at any given time. ewadirect.comnih.gov

Automated flow synthesis platforms could enable the rapid optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) for the production of this compound. electronicsandbooks.com Once optimized, this flow process would be readily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel), providing a clear advantage over the often-problematic "scaling-up" of batch reactors. ewadirect.com This approach would facilitate the on-demand synthesis of this valuable compound in multigram quantities. researchgate.net

ParameterConventional Batch SynthesisFlow Chemistry Synthesis
SafetyHigh risk due to large volumes of hazardous reagents and poor heat control (exotherms).Inherently safer due to small reactor volumes and superior heat transfer. ewadirect.com
ScalabilityDifficult and dangerous; requires re-engineering of reactors and cooling systems.Straightforward; achieved by longer run times or parallelization ("numbering-up"). ewadirect.comnih.gov
Process ControlLimited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time, leading to higher reproducibility. nih.gov
Yield & PurityOften lower due to side reactions from localized "hot spots".Typically higher due to excellent thermal control and rapid mixing. ewadirect.com

Synergistic Approaches: Bridging Advanced Computation with Experimental Organic Chemistry

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research and gaining deeper mechanistic insights. dovepress.com For a molecule like this compound, a synergistic approach would be particularly fruitful.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, including bond lengths, angles, and charge distribution. Such calculations can offer predictions on the regioselectivity of the SNAr reactions discussed in section 6.1 by modeling the transition states and reaction energy profiles. This predictive power can guide experimental efforts, saving significant time and resources. For instance, theoretical calculations on simpler nitro-indazoles have successfully been used to determine the relative stability of isomers and understand reaction mechanisms. nih.govresearchgate.net

Furthermore, Gauge-Invariant Atomic Orbital (GIAO) calculations can predict NMR chemical shifts. nih.govacs.org This is an invaluable tool for structural verification, especially for novel compounds where empirical spectral interpretation can be ambiguous. In the context of designing new catalysts (section 6.2) or bioactive molecules, molecular docking and molecular dynamics simulations can predict how the indazole derivative might interact with a metal center or a protein's active site, enabling rational design of new functional molecules. jmchemsci.com

Computational MethodApplication to this compoundExperimental Synergy
Density Functional Theory (DFT)Predict molecular geometry, electronic properties, and reaction energy profiles. researchgate.netGuides synthetic route design and rationalizes observed reactivity and regioselectivity.
Time-Dependent DFT (TD-DFT)Simulate UV-Vis and electronic circular dichroism (ECD) spectra.Aids in the characterization of new compounds and the assignment of absolute configuration for chiral derivatives.
GIAO NMR CalculationsPredict 1H and 13C NMR chemical shifts with high accuracy. nih.govConfirms experimental structures and helps assign complex spectra.
Molecular DockingPredict binding modes and affinities to biological targets (e.g., enzymes). jmchemsci.comInforms the design of new potential therapeutic agents for subsequent synthesis and biological evaluation.

Sustainability and Scalability Considerations in Future Chemical Production

Modern chemical synthesis places a strong emphasis on sustainability and scalability. Future research into this compound must incorporate these principles from the outset.

From a sustainability perspective, developing synthetic routes that minimize waste and avoid harsh reagents is a key goal. This includes exploring "green chemistry" approaches, such as the use of solid acid catalysts to replace corrosive liquid acids in nitration, or investigating alternative synthetic pathways that build the dinitro-substituted ring system through milder cross-coupling reactions. researchgate.net The use of microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption compared to conventional heating. nih.gov

PrincipleKey Considerations for Future ProductionPotential Approaches
Sustainability (Green Chemistry)Reduction of Hazardous ReagentsInvestigate solid acid catalysts; explore alternative, milder synthetic routes. researchgate.net
Energy & Solvent EfficiencyUtilize microwave irradiation; select greener solvents with high recovery rates. nih.gov
ScalabilityProcess Safety & ControlImplement continuous flow chemistry to manage exotherms and minimize hazardous inventories. ewadirect.com
Economic ViabilityOptimize reaction yields, reduce the number of synthetic steps, and simplify purification protocols. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5,6-Dimethyl-4,7-dinitro-1H-indazole, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Cyclization and Nitration : Use hydrazine hydrate in dimethylformamide (DMF) under reflux for cyclization, followed by nitration steps. For example, nitration of indazole precursors with nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) can introduce nitro groups regioselectively .
  • Recrystallization : Purify intermediates via recrystallization (e.g., from DMF) to remove isomers or byproducts. This step is critical for obtaining high-purity nitro-substituted indazoles .
  • Optimization : Adjust stoichiometry of nitrating agents and reaction time to minimize over-nitration. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • NMR : Use DMSO-d₆ as a solvent for ¹H and ¹³C NMR. Expect aromatic proton signals near δ 8.9–9.0 ppm for nitro-substituted positions and δ 2.5–3.0 ppm for methyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) in ESI⁺ mode confirms molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns help validate the nitro and methyl substituents.
  • IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (NO₂) stretches.

Q. How can researchers confirm the crystal structure of this compound, and which software tools are recommended for data refinement?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation in solvents like DMSO or ethanol. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Software : Use SHELXL for structure solution and refinement. WinGX or OLEX2 suites provide integrated workflows for data processing and visualization .
  • Validation : Check CIF files for R-factors (<5%) and anisotropic displacement parameters.

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound, and how do substituents influence its behavior?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. The Colle-Salvetti correlation-energy formula aids in modeling electron density and reactivity .
  • Substituent Effects : Methyl groups donate electron density via hyperconjugation, while nitro groups withdraw electrons, affecting regioselectivity in further reactions (e.g., nucleophilic substitution).

Q. How can researchers resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodology :

  • Chromatographic Separation : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers or byproducts.
  • Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled hydrazine to confirm cyclization mechanisms .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .

Q. What strategies are effective for studying the regioselectivity of nitration in the synthesis of poly-substituted indazoles?

  • Methodology :

  • Directed Nitration : Leverage steric and electronic effects. Methyl groups at C5/C6 hinder nitration at adjacent positions, directing nitro groups to C4/C7.
  • Competitive Experiments : Compare nitration outcomes of methylated vs. non-methylated indazole analogs. Use DFT to model transition states and predict regioselectivity .
  • Kinetic Profiling : Monitor nitration rates via in-situ IR or UV-Vis spectroscopy to identify rate-determining steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.